Iron(iii)2-ethylhexano-isopropoxide,in isopropanol

Overview

Description

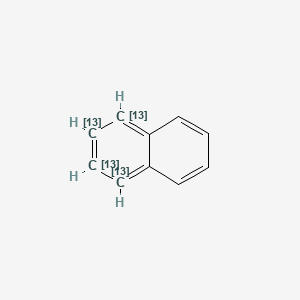

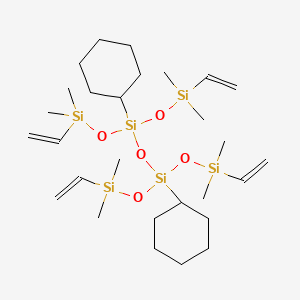

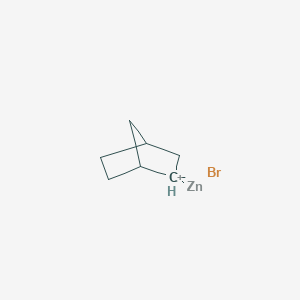

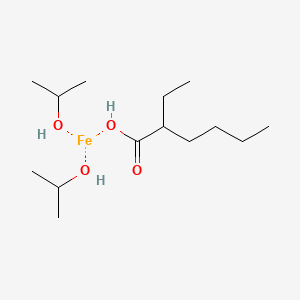

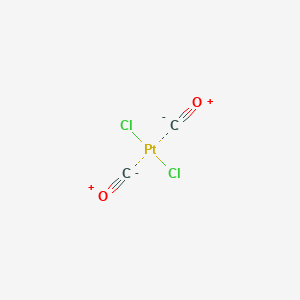

Iron(iii)2-ethylhexano-isopropoxide, in isopropanol, also known as Iron (III) 2-ethylhexanoate diisopropoxide, is a product used for proteomics research . It is a liquid form compound with a concentration of 10% w/v in isopropanol . The molecular formula of the compound is C14H32FeO4 and it has a molecular weight of 320.251 g/mol .

Molecular Structure Analysis

The molecular structure of Iron(iii)2-ethylhexano-isopropoxide, in isopropanol, is represented by the SMILES notation:CCCCC(CC)C(=O)O.CC(C)O.CC(C)O.[Fe] . Physical And Chemical Properties Analysis

Iron(iii)2-ethylhexano-isopropoxide, in isopropanol, is a moisture-sensitive liquid . It has a formula weight of 317.23 . The compound is highly flammable and may cause drowsiness or dizziness .Scientific Research Applications

Biomedical Applications

Iron oxide nanoparticles, especially magnetite (Fe3O4), exhibit superparamagnetic properties and photoluminescence, making them suitable for various biomedical applications. These include magnetic hyperthermia therapy for cancer treatment, MRI/optical multimodal imaging, and as a carrier for drug delivery systems. The nanoparticles can be conjugated with therapeutic molecules, fluorescent agents, and targeting ligands to enhance tumor treatment through localized hyperthermia and chemotherapeutic agents (Shi et al., 2015), (Dheyab et al., 2020).

Environmental Remediation

Iron-based materials, particularly zero-valent iron and iron oxides, have been utilized in advanced oxidation processes (AOPs) for the effective removal of refractory organic pollutants from wastewater. The redox cycle of iron in these processes generates highly reactive radicals, which are crucial for the degradation of contaminants. These materials are environmentally friendly and cost-effective, making them suitable for large-scale applications in water and wastewater treatment (Wang & Tang, 2021), (Luo et al., 2020).

Advanced Oxidation Processes

Iron-based catalysts, such as iron oxides and iron composites, play a significant role in heterogeneous advanced oxidation processes. They activate various oxidants like hydrogen peroxide, persulfate, and percarbonate to produce reactive radicals for the degradation of pollutants. The catalytic activity of these materials can be enhanced by supplementary methods such as light, electricity, and reducing agents, which promote the iron redox cycle and generate in situ hydrogen peroxide (Pereira et al., 2012).

Safety and Hazards

properties

IUPAC Name |

2-ethylhexanoic acid;iron;propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2.2C3H8O.Fe/c1-3-5-6-7(4-2)8(9)10;2*1-3(2)4;/h7H,3-6H2,1-2H3,(H,9,10);2*3-4H,1-2H3; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCDBQBNMPOKFEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)O.CC(C)O.CC(C)O.[Fe] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H32FeO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

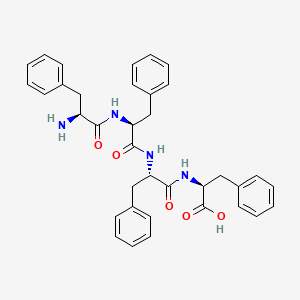

![[Ala11,D-Leu15]-Orexin B](/img/structure/B3182885.png)